Gallium selenide (GaSe)
Description
Structure
2D Structure
Properties
CAS No. |
12024-11-2 |
|---|---|
Molecular Formula |
GaHSe |
Molecular Weight |
149.70 g/mol |
IUPAC Name |
selanylidenegallane |
InChI |
InChI=1S/Ga.Se.H |
InChI Key |
HDBJXFMVKCGIKP-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Se] |
Other CAS No. |
12024-11-2 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthesis and Growth Methodologies for Gallium Selenide
Bulk Crystal Growth Techniques
The production of large, high-quality single crystals of GaSe is predominantly achieved through melt growth techniques. These methods involve the solidification of a stoichiometric melt of gallium and selenium under controlled conditions.
Bridgman-Stockbarger Methodologies
The Bridgman-Stockbarger method is a widely utilized technique for growing large, high-quality GaSe single crystals. aip.orgresearchgate.netresearchgate.net This method involves melting the constituent elements, gallium and selenium, in a sealed ampoule and then slowly passing it through a temperature gradient. This controlled cooling process facilitates the growth of a single crystal from the melt. aip.orgresearchgate.net High-quality GaSe crystals with diameters of 24–26 mm and lengths of 55–70 mm have been successfully grown using a seed-aided Bridgman-Stockbarger method. researchgate.net
The structural integrity of the grown crystals is a key focus of research. X-ray diffraction (XRD) analysis is commonly used to confirm the hexagonal crystal structure of GaSe grown by this method. aip.orgresearchgate.net Studies have reported lattice constants of approximately a=b=3.749 Å and c=15.907 Å for GaSe crystals, which corresponds to a hexagonal structure. researchgate.net The quality of the crystals can be further enhanced by modifications to the standard Bridgman-Stockbarger setup, such as using a modified furnace with crucible rotation, which has been shown to improve the mechanical properties of sulfur-doped GaSe crystals. researchgate.net
Table 1: Structural Properties of GaSe Grown by Bridgman-Stockbarger Method
| Property | Value | Source |
| Crystal Structure | Hexagonal | aip.orgresearchgate.net |
| Lattice Constants (a=b) | 3.749 Å | researchgate.net |
| Lattice Constant (c) | 15.907 Å | researchgate.net |
| Space Group | C12/m (12) | researchgate.net |
Chemical Vapor Transport Approaches
Chemical Vapor Transport (CVT) is another significant method for the synthesis and crystallization of GaSe. mpg.de This technique relies on a reversible chemical reaction where a solid material reacts with a gaseous transport agent to form volatile species. These gaseous compounds are then transported along a temperature gradient to a cooler zone, where they decompose to deposit single crystals of the desired material. ucdavis.edukindle-tech.comiastate.edu Halogens and their compounds are often used as transport agents due to their reactivity. ucdavis.edu
The CVT method is particularly advantageous for materials that have a high vapor pressure at their melting point or for growing specific crystal phases. mpg.de The quality and size of the resulting crystals are influenced by several factors, including the stoichiometry of the starting materials, the temperature gradient, the total pressure within the transport vessel, and the flow rate of the gas. mpg.deucdavis.edu For instance, in the growth of GaSe, controlling the selenium vapor pressure is crucial for maintaining the stoichiometry of the grown crystal. sci-hub.se
Liquid-Phase Solution Growth Strategies
Liquid-phase solution growth, including Liquid Phase Epitaxy (LPE), offers an alternative to melt growth techniques, allowing for crystallization at temperatures significantly lower than the material's melting point. sci-hub.seictp.it This can lead to crystals with a higher structural perfection due to the near-equilibrium growth conditions. ictp.it In this method, a substrate is brought into contact with a metallic solution saturated with the components of the desired crystal. osha.govaaru.edu.jo By carefully cooling the system, the dissolved material precipitates onto the substrate, forming a thin epitaxial layer. ictp.it
For GaSe, growth from a Ga-rich solution is a common approach. ictp.it A specific implementation of this is the Temperature Difference Method under Controlled Vapor Pressure (TDM-CVP), which is a liquid phase growth method that operates at temperatures about 300°C lower than the Bridgman method. sci-hub.se This technique has been shown to reduce point defect concentrations and allow for control over the polytype of the grown GaSe. sci-hub.sehilarispublisher.com
Low-Dimensional Gallium Selenide (B1212193) Material Synthesis
The synthesis of two-dimensional (2D) and other low-dimensional forms of GaSe is essential for their integration into modern electronic and optoelectronic devices.
Molecular Beam Epitaxy (MBE) for Thin Films and Heterostructures
Molecular Beam Epitaxy (MBE) is a highly precise technique for growing high-quality, uniform thin films and heterostructures with atomically sharp interfaces. arxiv.orgnih.gov The process takes place in an ultra-high vacuum environment, where atomic or molecular beams of the constituent elements are directed onto a heated substrate. osha.gov For GaSe, this involves sources for gallium and selenium. mdpi.com
The growth conditions, such as substrate temperature, growth rate, and the flux ratio of selenium to gallium (Se/Ga), are critical in determining the quality and properties of the resulting film. mdpi.comnih.gov A layer-by-layer van der Waals epitaxial growth mode has been observed, which allows for the growth of GaSe on various substrates, even with significant lattice mismatch. arxiv.orgmdpi.com Research has shown that a low GaSe deposition rate (around 0.2 nm/min) and a nearly stoichiometric Se/Ga flux ratio are important for the controllable growth of high-quality, atomically thin GaSe layers. mdpi.com The substrate temperature also plays a crucial role, with higher temperatures (e.g., > 500 °C) often required for fabricating optically active layers. mdpi.com
Table 2: Typical MBE Growth Parameters for GaSe
| Parameter | Typical Value/Range | Source |
| Substrate Temperature (TS) | 400 - 520 °C | mdpi.comacs.org |
| Ga Beam Flux | (4-6) × 10−8 Torr | researchgate.net |
| Se/Ga Beam Equivalent Pressure (BEP) Ratio | ~5-6 | mdpi.com |
| Growth Rate | 0.2 - 1.3 nm/min | mdpi.com |
Liquid-Metal-Assisted Chemical Vapor Deposition (LMCVD)
A novel and rapid method for synthesizing large, high-quality GaSe crystals is Liquid-Metal-Assisted Chemical Vapor Deposition (LMCVD). eurekalert.orgsciopen.com This technique is a modification of atmospheric pressure chemical vapor deposition (CVD), where liquid gallium serves as the substrate. eurekalert.orgscnu.edu.cn The process involves a chemical vapor depositing onto the liquid gallium, resulting in the rapid growth of GaSe crystals. eurekalert.org
This method has demonstrated the ability to produce centimeter-sized GaSe crystals in as little as five minutes, a significant reduction compared to traditional methods that can take days. eurekalert.orgscnu.edu.cn The use of liquid metal helps to suppress unwanted nucleation events while maintaining a high growth rate. eurekalert.org This technique has been successfully used to grow vertical GaSe/MoS₂ p-n heterojunctions, highlighting its potential for creating complex device structures. nih.gov
Mechanical Exfoliation and Solvent-Assisted Exfoliation for Nanosheets
Mechanical exfoliation, often referred to as the "Scotch tape" method, involves using an adhesive tape to peel away layers from a bulk GaSe crystal. This technique can yield high-quality, pristine nanosheets with minimal defects. acs.org Researchers have successfully exfoliated single- and few-layer GaSe nanosheets onto SiO2/Si substrates, with the thickness of the flakes typically ranging from 1 to 8 nanometers, corresponding to 1 to 8 layers of GaSe. acs.org Atomic force microscopy (AFM) is a key characterization tool used to determine the thickness and number of layers of the exfoliated flakes. acs.orgresearchgate.net
Solvent-assisted exfoliation offers a more scalable approach for producing larger quantities of GaSe nanosheets. This method involves sonicating bulk GaSe powder in a suitable solvent. acs.org The choice of solvent is critical, and successful exfoliation has been demonstrated in solvents with Hildebrand solubility parameters close to 21.5 MPa1/2. acs.org This process can produce nanosheet concentrations up to approximately 0.2 mg/mL. acs.org The resulting nanosheets typically have lateral sizes ranging from 50 to 1000 nm and consist of 3 to 80 layers. acs.org A novel temperature-adjustment bath-ultrasonic method has also been developed, which has been shown to effectively control the thickness of the exfoliated nanosheets. researchgate.net In some instances, accelerants like Sodium carbonate (Na2CO3) have been used to significantly enhance the exfoliation efficiency. researchgate.net
| Exfoliation Method | Typical Nanosheet Thickness | Key Characteristics |
| Mechanical Exfoliation | 1-8 layers (1-8 nm) acs.org | High crystal quality, low defect density. acs.org |
| Solvent-Assisted Exfoliation | 3-80 layers acs.org | Scalable production, concentration up to ~0.2 mg/mL. acs.org |
| Temperature-Adjustment Bath-Ultrasonic | Uniform thickness researchgate.net | Effective control over nanosheet micromorphology. researchgate.net |
Optimization of Growth Parameters and Crystalline Quality
The growth of large, high-quality bulk GaSe single crystals is essential for both fundamental research and as a source material for exfoliation. The Bridgman-Stockbarger method is a commonly employed technique for growing GaSe crystals from a melt. researchgate.netresearchgate.net However, several challenges, such as the tendency for lamination due to weak van der Waals forces and the high vapor pressure of Selenium, need to be addressed to obtain perfect crystals. researchgate.net
Influence of Temperature Gradients and Growth Velocities
The temperature gradient and growth velocity are critical parameters that significantly influence the crystalline quality of GaSe. A steep axial temperature gradient at the solid-liquid interface is necessary to facilitate the dissipation of latent heat. pvatepla-lwt.com Conversely, low radial temperature gradients are desirable to minimize thermal stress. ijirset.com Researchers have found that a high axial temperature gradient (25-35°C/cm) and a low radial temperature gradient (1.5-2.5°C/cm) are beneficial for crystal growth. ijirset.com
The growth velocity, or pulling rate, must be carefully controlled. A critical ratio of the pulling rate to the temperature gradient has been identified to avoid the formation of vacancy aggregates or self-interstitial defects. pvatepla-lwt.com For GaSe, a slow growth velocity is generally preferred to prevent dendritic growth and instability at the growth front. researchgate.net
Impact of Feedstock Concentration and Vapor Pressure Control
The concentration of the feedstock materials, gallium and selenium, directly affects the growth rate. While increasing the feedstock concentration can increase the growth rate, it can also lead to lower crystal quality, including the formation of dendrites and cracks. eurekalert.org Therefore, a balance must be struck between growth rate and crystal quality. eurekalert.org
Controlling the vapor pressure of the volatile selenium component is crucial to maintain the stoichiometry of the growing crystal. researchgate.net A significant difference in the saturation vapor pressure of gallium and selenium can lead to a non-stoichiometric melt and defects in the crystal. researchgate.net Applying a controlled Se vapor pressure during the growth process has been shown to improve the quality and absorption coefficients of the resulting GaSe crystals. researchgate.net
Ampoule Design and Stress Management
The design of the quartz ampoule used in the Bridgman method plays a significant role in managing stress and improving crystal quality. Stress-induced cracking is a common problem in GaSe growth. To mitigate this, various ampoule designs have been explored, including tapered and cylindrical configurations. researchgate.net
A conical or tapered end at the bottom of the ampoule can help in the selection of a single crystal seed and reduce stress. researchgate.net The cone angle is a critical parameter, with angles around 20-25 degrees being reported as effective. researchgate.netresearchgate.net Detached growth, where the crystal does not adhere to the ampoule walls, is highly desirable as it minimizes mechanical and thermal stress during cooling. researchgate.net This can be achieved through careful control of growth parameters and ampoule design, sometimes facilitated by the introduction of an inert gas pressure inside the ampoule. ijirset.comresearchgate.net
| Parameter | Optimized Condition/Finding | Reference |
| Temperature Gradient | High axial (25-35°C/cm), low radial (1.5-2.5°C/cm) | ijirset.com |
| Growth Velocity | Slow, to avoid dendritic growth | researchgate.net |
| Feedstock Concentration | Balanced to optimize growth rate and crystal quality | eurekalert.org |
| Vapor Pressure | Controlled Se vapor pressure to ensure stoichiometry | researchgate.net |
| Ampoule Design | Tapered cone angle (~20-25°) | researchgate.netresearchgate.net |
Advanced Structural Characterization and Defect Engineering in Gallium Selenide
Crystallographic Analysis and Polytype Identification
The layered nature of Gallium Selenide (B1212193), where individual Se-Ga-Ga-Se tetralayers are bound by weak van der Waals forces, gives rise to several polytypes depending on the stacking sequence. aip.orgcore.ac.uk These polytypes, including β, ε, γ, and δ, exhibit distinct physical properties, making their accurate identification crucial for application-specific material synthesis. rsc.orgresearchgate.net
X-ray Diffraction (XRD) Characterization of Crystalline Order
X-ray Diffraction (XRD) is a fundamental technique for assessing the crystalline quality and structural parameters of GaSe. andersonmaterials.com XRD patterns of GaSe typically exhibit sharp, intense peaks corresponding to the (00l) family of planes, which confirms the high degree of crystalline order and preferred orientation along the c-axis, perpendicular to the layers. core.ac.ukwpmucdn.comresearchgate.net For instance, diffraction peaks at angles corresponding to (002), (004), (006), and (008) planes are consistently reported for hexagonal GaSe. wpmucdn.comresearchgate.netmdpi.com
The analysis of XRD data allows for the determination of lattice parameters. For hexagonal GaSe, typical lattice constants are approximately a = 3.75 Å and c = 15.9 Å. researchgate.netchalcogen.ro Deviations in peak positions or the appearance of additional peaks can indicate the presence of different polytypes, impurity phases such as Ga₂Se₃, or strain within the crystal lattice. wpmucdn.comaip.orgaip.org For example, some studies have identified reflections corresponding to both β and δ-GaSe polytypes in the same sample through XRD analysis. researchgate.net
Interactive Table 1: Representative XRD Peaks for Hexagonal GaSe
| 2θ Angle (°) | Miller Index (hkl) | Corresponding Plane | Reference |
| ~11.14 | (002) | Basal Plane | researchgate.net |
| ~22.34 | (004) | Basal Plane | researchgate.net |
| ~33.77 | (006) | Basal Plane | researchgate.net |
| ~45.50 | (008) | Basal Plane | researchgate.net |
Electron Microscopy Techniques for Microstructure Elucidation
Electron microscopy provides direct visualization of the microstructure of GaSe, from surface topography to atomic-level arrangements. contractlaboratory.com
Scanning Electron Microscopy (SEM) is primarily used to investigate surface morphology. contractlaboratory.com SEM images of GaSe can reveal layered, rock-like structures and features such as spiral hillocks, which are indicative of a step-flow growth mechanism. core.ac.ukwpmucdn.com The technique is also valuable for observing the general quality of thin films and identifying macroscopic defects or variations in thickness. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution, enabling the detailed study of internal structures. contractlaboratory.comresearchgate.net In cross-sectional TEM, the distinct, parallel layers of the Se-Ga-Ga-Se structure are clearly visible. aip.org High-Resolution TEM (HRTEM) can achieve atomic-level resolution, allowing for the direct imaging of the stacking sequence of the tetralayers and the identification of stacking faults. researchgate.netmdpi.com Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained via TEM can confirm the hexagonal crystal structure of a specific region of the sample. aps.org
Spectroscopic Methods for Polytype Discrimination
While XRD provides general structural information, spectroscopic techniques, particularly Raman spectroscopy, are highly sensitive to the subtle differences in stacking order among GaSe polytypes. rsc.org
Four main polytypes—β, ε, γ, and δ—are known to exist, arising from different stacking arrangements of the layers. rsc.orgresearchgate.net Raman spectroscopy can effectively distinguish between these forms. The ε and γ polytypes, for example, can be identified by their unique sets of phonon frequencies at the zone center. cdnsciencepub.com The ε-polytype is often identified as the main phase in crystals grown by methods like the Bridgman technique. aip.org
A powerful method for polytype identification involves analyzing the ultra-low-frequency (ULF) Raman spectra, which correspond to the interlayer vibrational modes. rsc.org These modes are highly sensitive to the stacking sequence, resulting in distinct ULF Raman signatures for different polytypes even in samples of the same thickness. rsc.org By correlating experimental Raman data with theoretical calculations and high-resolution electron microscopy, a definitive link between the spectra and the specific stacking order (e.g., AB-type vs. AA'-type) can be established. rsc.org Photoluminescence (PL) can also be affected by the polytype and stacking, as the electronic band structure is subtly altered, though Raman is generally more direct for structural identification. aip.org
Interactive Table 2: Characteristic Raman Modes for ε-GaSe
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~134 | A₁'(1) | chalcogen.ro |
| ~212-214 | E''(1) / E'(2) | chalcogen.roaip.org |
| ~307-309 | A₁'(2) | chalcogen.roaip.org |
Investigation of Intrinsic and Extrinsic Defects
The electronic and optical properties of GaSe are significantly influenced by the presence of defects, which can be categorized as zero-dimensional point defects or one/two-dimensional extended defects.
Point Defect Formation Mechanisms (e.g., Vacancies)
Point defects are localized imperfections in the crystal lattice. In GaSe, these primarily include gallium vacancies (V_Ga), selenium vacancies (V_Se), and antisite defects. aps.org The formation of these native point defects is thermodynamically governed by their formation energies, which depend on the chemical potential of the constituent elements (i.e., whether the growth conditions are Ga-rich or Se-rich). aps.orguni.lu
First-principles calculations have shown that the formation energy of vacancies is highly sensitive to these growth conditions. aps.org For example, under Se-rich conditions, the formation of Ga vacancies becomes more favorable. aps.org Studies using scanning transmission electron microscopy have demonstrated that both metal and selenium vacancies can be formed by the action of the electron beam during imaging. acs.orgnih.gov Interestingly, selenium vacancies have been observed to be "healable," where the perfect lattice structure can be recovered in the presence of a selenium source. acs.orgnih.gov These point defects can act as compensation or recombination centers, impacting the material's intrinsic doping and electrical resistivity. uni.lu
Extended Defect Structures (e.g., Stacking Faults, Dislocations)
Extended defects involve disruptions over a larger area or line within the crystal.
Stacking Faults are errors in the sequence of layer stacking. wikipedia.org GaSe is known to have a low stacking-fault energy, which means that creating such a fault requires relatively little energy. aip.org This is a direct consequence of the weak van der Waals forces between layers. aip.orgcore.ac.uk Stacking faults in GaSe are often observed in conjunction with dislocations. aip.orgaip.org There are two primary types: intrinsic faults, which involve a missing plane, and extrinsic faults, which involve an extra inserted plane. aip.orgtaylorandfrancis.com
Dislocations are line defects that disrupt the regular atomic arrangement. researchgate.net In GaSe, glide dislocations lying in the basal plane are common. aip.orgaip.org A key finding from electron microscopy studies is that these dislocations often dissociate into partial dislocations. aip.orgaip.org These partials are separated by a wide ribbon of stacking fault, which can be up to a micrometer in width. aip.orgaip.org This dissociation is energetically favorable due to the low stacking-fault energy. aip.org Under prolonged electron beam exposure, multiple point defects can also coalesce to form extended defect structures, such as trigonal defects in GaSe. acs.orgnih.gov
Mechanisms of Defect Healing and Passivation
Defects, particularly selenium vacancies (V_Se), are common in atomically thin Gallium Selenide (GaSe) and can influence its material properties. Research has shown that these defects are not always permanent and can be healed or passivated through specific mechanisms.
One primary mechanism for healing is the restoration of the perfect lattice structure in the presence of a selenium-rich environment. acs.org Under such conditions, selenium atoms can fill the vacancy sites, effectively repairing the crystal lattice. acs.org This process can be facilitated by techniques like electron beam irradiation, which can induce defect migration and subsequent healing in areas with low contamination. acs.org
In addition to lattice restoration, defects can be "healed" or passivated through the incorporation of other atoms. Selenium vacancies can act as preferential sites for the adsorption and chemical dissociation of molecules like oxygen (O_2) and water (H_2O). rsc.org Theoretical calculations and experimental observations have confirmed that oxygen atoms can passivate selenium vacancies. acs.orgrsc.org This process is energetically favorable and results in the formation of a more stable structure, though it alters the local chemical composition. acs.org
Furthermore, passivation can be achieved by introducing specific elements. A soft hydrogen plasma process has been developed as a method to prevent the oxidation of GaSe flakes at room temperature. researchgate.netacs.orgnih.gov Atomic hydrogen can effectively passivate the surface, improving the material's stability in air. acs.orgnih.gov Another reported technique is nitrogen ion implantation, which serves to prevent oxidation. researchgate.net The presence of intrinsic defects like selenium vacancies and indium interstitial adatoms (in In-rich growth conditions) can create trap states within the material's band structure, and passivation of these sites is crucial for optimizing optoelectronic performance. rsc.org
Manipulation of Structural Integrity
Gallium Selenide is a layered material characterized by strong covalent bonding within each layer and weak van der Waals forces between the layers. This anisotropy is responsible for its tendency to exfoliate into thin nanosheets. While exfoliation is often a desired outcome for producing 2D materials, enhancing the structural integrity and reducing this tendency is crucial for applications requiring bulk crystals, such as in nonlinear optics.
One effective strategy to counteract the weak interlayer adhesion is to strengthen the chemical bonding within the layers. Doping the GaSe crystal with specific elements can achieve this. Studies have shown that doping with aluminum (Al) can significantly improve the material's hardness. researchgate.net The non-isovalent substitution of gallium with aluminum (Al_Ga⁺) strengthens the intralayer chemical bonds. researchgate.net This reinforcement of the bonds within the GaSe layers makes the material more robust and less prone to mechanical exfoliation. researchgate.net This increased hardness makes Al-doped GaSe a more promising material for applications like nonlinear frequency conversion, which require durable, high-quality bulk crystals. researchgate.net
The surfaces of GaSe are susceptible to environmental degradation, particularly oxidation, which can hamper the performance of GaSe-based devices. acs.org Various surface modification and passivation techniques have been developed to protect the material and enhance its properties.
Encapsulation with other 2D materials is a highly effective method. Hexagonal boron nitride (hBN) has been demonstrated to be an excellent encapsulant for GaSe. acs.org By fully covering the GaSe layers between two hBN sheets, the material is passivated from the environment and isolated from charge impurities on the substrate, leading to high-quality, ambient-stable devices with strong and reproducible photoresponse. acs.org
Hydrogen passivation has also emerged as a viable technique to improve the air stability of GaSe. acs.orgnih.gov Treatment with atomic hydrogen can prevent oxidation with greater feasibility and durability compared to some other methods. acs.orgnih.gov Similarly, nitrogen implantation has been reported as a technique to prevent surface oxidation. researchgate.net
Controlled thermal oxidation can be used to form a protective surface layer. Heating GaSe in air at temperatures between 400 and 450°C can lead to the formation of a Ga_2O_3 layer on the surface. lnu.edu.ua At higher temperatures (≥600°C), a more stable β-Ga_2O_3 phase is created. lnu.edu.ua This oxide layer can act as a passivating film, protecting the underlying GaSe.
In the context of related chalcopyrite semiconductors like Copper Indium Gallium Selenide (CIGS), surface modification via sulfurization is a common strategy. icevirtuallibrary.comresearchgate.net This process, involving annealing in a sulfur-containing atmosphere, replaces selenium with sulfur near the surface, forming a Cu(In,Ga)(Se,S)_2 (CIGSS) layer. icevirtuallibrary.comresearchgate.net This modification can increase the surface bandgap and passivate defects, reducing carrier recombination. icevirtuallibrary.comresearchgate.net
Interactive Table: Summary of Surface Passivation Techniques for GaSe
| Passivation Technique | Method | Effect on GaSe | Reference |
| Encapsulation | Fully covering GaSe with layers of hexagonal boron nitride (hBN). | Protects from environment, isolates from substrate charge disorder, improves device stability and performance. | acs.org |
| Hydrogenation | Treatment with a soft hydrogen plasma or atomic hydrogen. | Prevents oxidation, improves air stability. | researchgate.netacs.orgnih.gov |
| Nitrogen Implantation | Implantation of nitrogen ions into the surface. | Prevents oxidation. | researchgate.net |
| Thermal Oxidation | Heating GaSe in air at elevated temperatures (400-700°C). | Forms a protective gallium oxide (Ga_2O_3) layer on the surface. | lnu.edu.ua |
Pressure-Induced Structural Phase Transition Studies
The application of hydrostatic pressure provides a powerful tool to tune the structural and electronic properties of Gallium Selenide. Numerous studies, combining high-pressure experiments with first-principles calculations, have revealed that GaSe undergoes a structural phase transition from its ambient-pressure hexagonal phase to a high-pressure rocksalt structure. aps.orgresearchgate.netarxiv.orgresearchgate.net
First-principles calculations predict this transition to occur at approximately 17 GPa. aps.orgresearchgate.net Experimental observations using diamond anvil cells have confirmed the hexagonal-to-rocksalt phase transition, placing it in the range of 21–25 GPa for bulk GaSe. aps.orgresearchgate.net For thin films of GaSe, this transition has been observed at a slightly lower pressure of around 20 GPa. aps.orgresearchgate.net This phase transition is accompanied by significant changes in the material's electronic properties. At ambient pressure, GaSe is a semiconductor. As pressure increases, the electronic band gap initially widens, reaching a maximum at around 4 GPa, before decreasing. aps.org At a critical pressure of approximately 17 GPa, the material undergoes a semiconductor-to-metal transition, coinciding with the structural phase change. aps.org
Raman spectroscopy studies show that as pressure increases, the active Raman modes shift to higher frequencies, which is indicative of lattice shrinkage. aps.org The pressure-induced phase transition is reversible in screw-dislocation-driven GaSe thin films, which exhibit a structural-phase memory after depressurization, a property not observed in bulk GaSe. researchgate.net
Interactive Table: Pressure-Induced Phase Transition in GaSe
| Study Type | Method | Transition Pressure (Hexagonal to Rocksalt) | Key Findings | Reference |
| First-Principles Calculation | Density Functional Theory (DFT) | ~17 GPa | Predicts semiconductor-to-metal transition at 17 GPa. | aps.orgresearchgate.net |
| First-Principles Calculation | Ghalouci et al. | 17.74 GPa | N/A | aps.org |
| Experiment | X-ray Diffraction (Bulk) | 21–25 GPa | Confirmed hexagonal-to-rocksalt transition. | aps.orgresearchgate.net |
| Experiment | X-ray Diffraction (Thin Film) | ~20 GPa | Early transition attributed to screw dislocation-assisted mechanism. Reversible transition observed. | aps.orgresearchgate.net |
Theoretical and Computational Investigations of Gallium Selenide Electronic and Optical Phenomena
Electronic Band Structure Theory and Calculation Methodologies
Theoretical and computational studies are fundamental to understanding the intrinsic electronic properties of Gallium Selenide (B1212193) (GaSe). These investigations provide insights into its band structure, which governs its optical and electrical behavior, and are crucial for designing and interpreting experimental results. Methodologies ranging from Density Functional Theory to more advanced many-body perturbation techniques are employed to model GaSe with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of materials like GaSe. wikipedia.org It allows for the calculation of ground-state properties by mapping the complex many-body problem onto a system of non-interacting electrons moving in an effective potential. wikipedia.org In the context of GaSe, DFT has been instrumental in determining its structural and electronic characteristics.
First-principles calculations based on DFT reveal that bulk ε-GaSe is a semiconductor with a direct band gap at the Γ point of the Brillouin zone. aps.orgresearchgate.net However, DFT calculations, particularly those using approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), are known to underestimate the band gap of semiconductors. aps.orgingentaconnect.com For instance, DFT-LDA calculations for bulk ε-GaSe have reported a direct gap of only 0.267 eV, significantly lower than experimental values. aps.org Other DFT studies have calculated the direct band gap of different GaSe polytypes, with values such as 0.751 eV for ε-GaSe and 0.818 eV for β-GaSe. researchgate.net
DFT is also a powerful tool for studying how the electronic structure of GaSe changes with dimensionality and strain. Theoretical studies show that as the number of GaSe layers decreases, the band gap increases due to quantum confinement effects. aps.orgresearchgate.net Conversely, as the number of layers increases from a single tetralayer to a bulk crystal, the band gap narrows. ingentaconnect.comresearchgate.net For monolayer GaSe, DFT calculations predict an indirect band gap, a feature consistent with experimental photoluminescence measurements. aps.orgoaepublish.com The valence band maximum (VBM) in monolayer GaSe is predicted to have an inverted, bow-shaped dispersion near the Γ point. aps.org
The table below summarizes representative band gap values for different GaSe structures as calculated by DFT.
| GaSe Structure | DFT Functional | Calculated Band Gap (eV) | Band Gap Type | Reference |
| Bulk (ε-polytype) | LDA | 0.73 | Direct | aps.org |
| Bulk (ε-polytype) | PBE | 0.568 | Direct | researchgate.net |
| Monolayer | PBE | 2.38 | Indirect | ingentaconnect.com |
| Bilayer | PBE | 1.75 | Indirect | ingentaconnect.com |
| Monolayer | PBE / HSE06 | 2.32 | Indirect | oaepublish.com |
| Bulk (ε-polytype) under 17 GPa pressure | PBE | ~0 | Metallic | aps.org |
This table presents data from theoretical calculations and is intended for illustrative purposes. Actual values may vary based on the specific computational parameters used.
To overcome the band gap underestimation inherent in standard DFT, more advanced, computationally intensive methods are employed. The GW approximation, a many-body perturbation theory approach, is a cornerstone of these beyond-DFT methods. frontiersin.orgarxiv.org It calculates the electron self-energy (Σ) as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W), providing a more accurate description of quasiparticle energies and, consequently, more reliable band gaps. frontiersin.org
When applied to GaSe, the GW approximation yields band gap values in much better agreement with experimental results. aps.orgresearchgate.net For bulk GaSe, a GW calculation significantly corrects the DFT-underestimated value, predicting a band gap of approximately 1.97 eV. researchgate.net Similarly, for monolayer GaSe, while DFT predicts a band gap around 2.3-2.4 eV, the GW approximation increases this value to about 3.5 eV. researchgate.netaps.org These corrections are crucial for accurately predicting the optical transition energies and performance of GaSe-based optoelectronic devices.
Beyond the standard GW approach, self-consistent GW calculations and other many-body methods like the Bethe-Salpeter Equation (BSE) for optical properties are used to further refine the understanding of electronic and excitonic effects in GaSe. aps.org These methods are computationally demanding but provide a deeper insight into the physics of correlated electrons in the material. cam.ac.ukkth.se
The following table compares band gap calculations for GaSe using standard DFT and the more accurate GW approximation.
| GaSe Structure | Calculation Method | Calculated Band Gap (eV) | Reference(s) |
| Bulk (ε-polytype) | DFT (PBE) | 0.73 | aps.org |
| Bulk (ε-polytype) | GW Approximation | 1.97 | researchgate.net |
| Monolayer | DFT (PBE) | 2.38 | ingentaconnect.com |
| Monolayer | GW Approximation | 3.50 ± 0.05 | aps.org |
| Monolayer | GW Approximation | 3.89 | ingentaconnect.com |
This table illustrates the significant correction provided by the GW approximation over standard DFT for band gap calculations.
First-principles calculations, derived from quantum mechanics without empirical parameters, are the foundation for the aforementioned DFT and GW studies. wikipedia.org These ab initio calculations provide a detailed picture of the electronic states that form the band structure of GaSe. ingentaconnect.comaps.org
For bulk GaSe, calculations show that the states near the top of the valence band are primarily composed of Se pz orbitals and Ga pz orbitals. aps.org The bottom of the conduction band is mainly formed by Ga s and Se pz antibonding states. ingentaconnect.com The layered crystal structure, with strong covalent bonds within the Se-Ga-Ga-Se tetralayers and weak van der Waals forces between them, leads to anisotropic electronic properties. aps.orgaps.org
In monolayer GaSe, the character of the band edges changes. The valence band maximum (VBM) is located along the Γ-K direction, while the conduction band minimum (CBM) is at the M point, resulting in an indirect band gap. ingentaconnect.comoaepublish.com The VBM states are dominated by the p-orbitals of Selenium (Se) atoms, and the CBM is also largely contributed by Se p-orbitals. oaepublish.com First-principles studies have also investigated the stability of different GaSe polymorphs, such as the trigonal-prismatic (P-phase) and trigonal-antiprismatic (AP-phase) structures, finding them to be very close in energy. aps.org Such calculations are essential for understanding the material's fundamental properties and guiding efforts in epitaxial growth and device fabrication. aps.orgaps.org
Charge Carrier Dynamics and Transport Mechanisms
Understanding how charge carriers—electrons and holes—move and recombine within GaSe is critical for its application in electronic and optoelectronic devices. Theoretical modeling and simulation provide invaluable insights into these dynamic processes.
Theoretical models are used to predict the mobility and lifetime of charge carriers in GaSe. Carrier mobility, which measures how quickly a charge carrier can move through the material under an electric field, is often modeled by considering various scattering mechanisms, such as scattering by phonons (lattice vibrations) and impurities. Models have been proposed that describe the dependence of carrier mobility on temperature and the applied electric field. grafiati.com In GaSe crystals, it has been noted that at low temperatures (T ≤ 150 K) and moderate electric fields (E ≤ 100 V/cm), the mobility's dependence on the field is not due to carrier heating but is influenced by the elimination of drift barriers through charge injection. researchgate.net
The carrier lifetime, the average time a carrier exists before recombining, is governed by several processes, including radiative (band-to-band) recombination and non-radiative recombination. researchgate.netaip.org Non-radiative processes are often modeled using the Shockley-Read-Hall (SRH) theory, which involves charge carriers being trapped by defect states within the band gap. aip.orgnasa.gov Computational models for similar materials, such as Gallium Arsenide (GaAs), solve drift-diffusion equations incorporating SRH and Auger recombination models to simulate carrier transport. purdue.edueea-journal.ro While specific theoretical lifetime values for GaSe are less commonly reported, these established models provide the framework for simulating and understanding the recombination dynamics in GaSe, which is essential for predicting the efficiency of light-emitting diodes and photodetectors. nasa.govaip.org
GaSe is frequently studied as a component in van der Waals heterostructures, where it is combined with other 2D materials like graphene or transition metal dichalcogenides (TMDs). aps.org Simulating the charge transfer at the interface of these heterostructures is key to understanding their combined electronic properties. These simulations are typically performed using DFT. iaea.org
By calculating the band structures of the individual materials and the combined heterostructure, researchers can determine the band alignment at the interface. This alignment dictates the direction and efficiency of charge transfer. For example, in a GaSe/MoSi₂N₄ heterostructure, simulations predict a type-I band alignment, where both the VBM and CBM of GaSe lie within the band gap of MoSi₂N₄. oaepublish.com This alignment facilitates the confinement of both electrons and holes within the GaSe layer.
In contrast, other heterostructures can exhibit type-II or type-III alignments, which are favorable for separating electrons and holes, a crucial feature for photovoltaic and photocatalytic applications. researchgate.net The charge transfer mechanism relies on the movement of electrons and holes between the layers to align their Fermi levels, creating a built-in electric field at the interface. rsc.orgacs.org This process can be simulated by analyzing the charge density difference, which maps the accumulation and depletion of charge at the interface upon formation of the heterostructure. nih.gov These simulations are vital for designing novel heterostructure devices with tailored electronic and optoelectronic functionalities. rsc.org
Optical Response Modeling and Simulation
Computational methods, particularly those based on density functional theory (DFT), are crucial for understanding and predicting the optical characteristics of Gallium Selenide (GaSe). These theoretical models provide insights into the material's interaction with light, which is fundamental for its application in various optoelectronic and nonlinear optical devices.
Calculation of Nonlinear Optical Susceptibilities
Gallium Selenide is renowned for its significant nonlinear optical (NLO) properties, particularly its large second-order susceptibility (χ(2)). Theoretical calculations are essential for understanding the origin of this strong response and for predicting its behavior under different conditions.
First-principles real-time simulations, which can include many-body effects, are employed to compute the NLO coefficients of GaSe. aps.org For hexagonal crystals like GaSe, the second-order susceptibility tensor has specific non-zero components, with the in-plane components being the most significant for second-harmonic generation (SHG). aps.orgscirp.org Theoretical models often focus on calculating these key tensor elements. scirp.org
Computational studies have explored the SHG of single-layer GaSe, revealing that its response can be exceptionally strong compared to its bulk form. aps.orgresearchgate.net Theoretical simulations suggest that while excitonic effects can redistribute the SHG intensity at resonant frequencies, they are not the primary cause of the exceptionally high SHG signals reported in some experiments. aps.org The discrepancy between some experimental reports of extremely high χ(2) values and theoretical predictions has been a subject of investigation, with some analyses suggesting that the models used to extract the susceptibility from experimental data can significantly influence the result. aps.org
Calculations based on density functional theory predict notable SHG response peaks for GaSe in the visible light spectrum, specifically for emerging light around 500 nm. scirp.org The calculated second-order nonlinear coefficient, often denoted as d₂₂, is a key parameter. For bulk ε-GaSe, this value is exceptionally high, with theoretical and experimental values being a subject of extensive research. researchgate.netresearchgate.net Some first-principles calculations provide static values for the SHG tensor, contributing to a growing database of NLO materials. materialsproject.org
Below is a table summarizing theoretically relevant nonlinear optical coefficients for GaSe.
| Property | Value | Wavelength/Conditions | Source |
| Second-order susceptibility (χ⁽²⁾) | 9-90 pm/V | Bi-, tri-, and multilayer GaSe | aps.org |
| Second-order susceptibility (χ⁽²⁾) | ~60 pm/V | Bulk GaSe | aps.org |
| Nonlinear coefficient (d₂₂) | ≈ 86 ± 17 pm/V | - | researchgate.netresearchgate.net |
| Nonlinear coefficient (d₂₂) | 13.9 pm/V | 1.55 microns | spiedigitallibrary.org |
Modeling of Absorption and Emission Spectra
Theoretical modeling provides a powerful tool for interpreting the absorption and emission spectra of Gallium Selenide. First-principles calculations based on DFT are used to determine the dielectric function, from which optical properties like the absorption coefficient and refractive index can be derived. aps.orgresearchgate.net
Simulations of the optical absorption spectra for bulk GaSe reveal features associated with direct interband transitions. mdpi.com Within the DFT framework, the absorption spectra show an optical gap and prominent peaks at specific energy levels. aps.org For instance, calculations using the random phase approximation (RPA) indicate an optical gap at approximately 0.76 eV and another significant peak around 1.2 eV. aps.org Theoretical predictions also highlight that the absorbance spectra of GaSe exhibit distinct exciton (B1674681) peaks with polarization selectivity, a phenomenon linked to the material's band symmetry. aps.org
For monolayer GaSe, computational studies predict the primary absorption peak to appear at around 4.2 eV. researchgate.net The absorption and photoluminescence spectra are known to exhibit a "blueshift" (a shift to higher energies) as the material's thickness is reduced to the nanoscale, a size-induced effect that can be investigated through computational models. aps.org Theoretical studies also explore how factors like doping can alter the optical properties. For example, calculations indicate that doping GaSe with sulfur (S) to form GaSe₁₋ₓSₓ can increase the band gap. rsc.org
The emission spectra of GaSe have also been the subject of theoretical investigation. Photoluminescence measurements, particularly at low temperatures, reveal various emission peaks that can be analyzed and understood with the aid of computational models. researchgate.net These models help to identify the origins of different emission bands, such as those related to free excitons or impurity levels. researchgate.net
Sellmeier Equation Derivation and Application
The Sellmeier equation is an empirical formula that describes the dispersion of the refractive index of a transparent medium. For a nonlinear optical material like GaSe, accurate Sellmeier equations are crucial for predicting phase-matching conditions required for efficient frequency conversion processes, such as second-harmonic generation. nih.govmu.edu.tr
The equation is derived by fitting experimental refractive index data to a specific mathematical form, which is based on a classical model of light-matter interaction involving harmonic oscillators. numberanalytics.com The general form of the Sellmeier equation is:
where n is the refractive index, λ is the wavelength, and A, B, C, D, E are the Sellmeier coefficients, which are determined experimentally. mu.edu.trnumberanalytics.com
Researchers have developed and refined sets of Sellmeier equations for GaSe by using various experimental data points, including phase-matching angles for harmonic generation of different laser sources. nih.govmu.edu.tr These equations are vital for practical applications, allowing for the calculation of phase-matching angles for different nonlinear optical processes over a wide range of wavelengths. nih.gov For example, a well-derived set of Sellmeier equations for GaSe can accurately reproduce the phase-matching conditions for second- to sixth-harmonic generation of a CO₂ laser. nih.gov The coefficients can be refined as more experimental data becomes available, improving their predictive accuracy across the material's transparency range. optica.org
The table below presents a set of Sellmeier coefficients for Gallium Selenide.
| Coefficient | Ordinary (nₒ) | Extraordinary (nₑ) |
| A | 5.7741 | 6.0476 |
| B | 0.26288 | 0.3423 |
| C | 0.21457 | 0.16491 |
| D | 0.0011 | 0.001042 |
| E | 873.471 | 2194 |
Note: The coefficients are for λ in micrometers and are based on a specific formulation of the Sellmeier equation. mu.edu.tr Different sources may use slightly different equation forms, leading to different coefficient values.
Mechanical Stability and Strain Engineering Theory
The mechanical properties of Gallium Selenide, especially in its two-dimensional form, are of significant interest for applications in flexible electronics and optoelectronics. Theoretical and computational investigations, primarily using first-principles calculations, are instrumental in predicting its mechanical stability and response to strain.
First-Principles Predictions of Ultimate Stress and Strain
First-principles calculations based on density functional theory (DFT) are used to predict the mechanical limits of materials like GaSe. worldscientific.com These simulations can determine the ultimate stress (the maximum stress a material can withstand) and ultimate strain (the maximum deformation before failure) under various tensile conditions, such as along the armchair or zigzag directions of the crystal lattice. worldscientific.comresearchgate.net
For monolayer GaSe, DFT calculations predict its ultimate stress and strain, providing fundamental insights into its mechanical robustness. worldscientific.com The calculated positive values for ultimate stresses and strains, along with the in-plane Young's modulus, confirm that monolayer GaSe is mechanically stable. worldscientific.com Theoretical studies also show that the electronic and optical properties of monolayer GaSe are highly sensitive to mechanical strain. aps.org For instance, first-principles calculations have demonstrated that uniaxial or biaxial strain can linearly tune the band gap of monolayer GaSe over a significant range. aps.org This strain-induced tunability is a key aspect of "strain engineering," where mechanical deformation is used to control a material's properties for specific device applications. aps.org
The following table summarizes predicted ultimate stress and strain values for monolayer GaSe under different tension directions.
| Tension Direction | Ultimate Stress (N/m) | Ultimate Strain (%) |
| Armchair (AC) | 12.79 (for p-SiPN) | 20 (for p-SiPN) |
| Zigzag (ZZ) | 10.37 (for p-SiPN) | 18 (for p-SiPN) |
| Equiaxial (EQ) | 9.40 (for p-SiPN) | 16 (for p-SiPN) |
Note: The specific values for GaSe can vary between different theoretical studies. The values in the table are illustrative of the type of data generated from such calculations, with the provided reference values being for p-SiPN for comparison context. mdpi.com
Computational Analysis of Elastic Constants and Response
Computational analysis provides a detailed understanding of the elastic properties of GaSe. By calculating the total energy of the crystal as a function of applied strain, it is possible to derive the full set of elastic constants. A thermodynamically rigorous description of the nonlinear elastic response can be achieved by expanding the elastic strain energy density in a Taylor series of the Lagrangian strain. worldscientific.comresearchgate.net
First-principles calculations are used to determine the independent elastic constants for GaSe. worldscientific.comresearchgate.net These constants, such as the in-plane Young's modulus and Poisson's ratio, quantify the material's stiffness and its response to stretching or compression. aps.org For example, the 2D Young's modulus for monolayer GaSe has been calculated to be approximately 51 N/m, which is significantly softer than materials like monolayer MoS₂ or graphene. aps.org The bulk to shear modulus ratio (B/G) can also be calculated to determine the material's brittleness or ductility. researchgate.net
These computational analyses are not limited to the linear elastic regime; they can also describe the nonlinear elastic response by determining higher-order elastic constants. worldscientific.com Furthermore, the pressure dependence of these elastic constants can be calculated, providing a more complete picture of the material's mechanical behavior under different conditions. worldscientific.comresearchgate.net
The table below shows some calculated elastic properties for GaSe.
| Property | Calculated Value | Source |
| Bulk to Shear Modulus Ratio (B/G) | 1.58 | researchgate.net |
| 2D Young's Modulus | 51 N/m | aps.org |
Theoretical Studies of Strain-Induced Band Structure Modifications
Theoretical and computational investigations, primarily leveraging first-principles calculations within density functional theory (DFT), have extensively explored the influence of mechanical strain on the electronic band structure of gallium selenide (GaSe). usc.eduresearchgate.netarxiv.org These studies reveal that strain engineering is a potent method for tuning the material's fundamental electronic properties, such as its band gap and the nature of its charge carriers. usc.eduarxiv.orgresearchgate.net The response of GaSe's band structure to strain is multifaceted, exhibiting dependencies on the type (compressive or tensile), direction (uniaxial or biaxial), and magnitude of the applied strain. researchgate.netresearchgate.net
Research findings indicate that the geometric deformation of the GaSe crystal lattice directly alters the energy dispersion, band gap, and the states at the band edges. usc.eduresearchgate.netarxiv.org The evolution of the band gap under strain can be both linear and nonlinear. researchgate.netarxiv.org For instance, the band gaps of monolayer GaSe generally show a near-linear decrease with increasing tensile strain. rsc.orgiphy.ac.cn Conversely, the behavior under compressive strain is often nonlinear, which can be attributed to the shifting of the conduction band maximum (CBM) between different high-symmetry points in the Brillouin zone. rsc.org
First-principles calculations have demonstrated that both uniaxial and biaxial strain can induce significant modifications. For monolayer GaSe, which is predicted to be an indirect bandgap semiconductor, applying strain can trigger a transition to a direct bandgap material, a property highly desirable for optoelectronic applications. researchgate.netiphy.ac.cn For example, under increasing compressive strain, armchair-edged GaS nanoribbons (which share structural similarities with GaSe) can undergo a series of indirect-to-direct bandgap transitions. iphy.ac.cn In some cases, increasing strain can also cause a transition from a direct to an indirect band gap. aps.org Under significant hydrostatic pressure, around 17 GPa, bulk GaSe is predicted to undergo a semiconductor-to-metal transition. aps.org
The anisotropic nature of GaSe leads to direction-dependent responses to strain. The effective masses of electrons and holes are also strongly modulated by both compressive and tensile strains, indicating that carrier mobility can be effectively engineered. rsc.org These theoretical predictions underscore the potential of strain engineering to tailor the electronic properties of GaSe for specific device applications. usc.eduarxiv.orgaps.org
Detailed Research Findings
Computational studies have provided quantitative insights into how strain modifies the electronic structure of GaSe. Different theoretical approaches, such as the GW approximation, are sometimes used alongside DFT to provide more accurate predictions of the electronic band gap. aps.orgaip.org
Under biaxial tensile strain, the band gap of monolayer GaSe has been shown to decrease. rsc.org The following table summarizes theoretical findings on the effect of strain on the band gap of monolayer GaSe.
| Type of Strain | Strain Magnitude | Effect on Band Gap | Key Observation | Computational Method | Reference |
|---|---|---|---|---|---|
| Biaxial Tensile | Increasing | Decreases approximately linearly | - | DFT | rsc.org |
| Biaxial Compressive | Increasing | Non-linear variation | CBM transfers among several high symmetry k-points. | DFT | rsc.org |
| Tensile | Increasing | Reduces exciton binding energy | - | First-principles calculations | usc.eduresearchgate.net |
| Compressive | Increasing | Increases exciton binding energy | - | First-principles calculations | usc.eduresearchgate.net |
| Hydrostatic Pressure | ~17 GPa | Semiconductor-to-metal transition | Band gap is completely absent beyond this pressure. | DFT and GW approximation | aps.org |
| Uniaxial Tensile | Up to 22% | Lattice instability onset | Monolayer GaSe is softer than MoS2 and graphene. | First-principles calculations | aps.org |
Further detailed investigations have explored the specific rates of band gap change with applied strain. For instance, one study calculated the rate of decrease of the band gap to be approximately 63 meV per 1% of strain using the PBE functional and 73 meV per 1% of strain with the HSE06 functional for monolayer MoS₂, a material often compared to GaSe. aps.org While this data is for MoS₂, it highlights the type of quantitative analysis performed in theoretical studies of strained 2D materials. Such precise control over the electronic band structure through mechanical means opens up avenues for designing novel electronic and optoelectronic devices based on Gallium Selenide. usc.eduarxiv.org
Spectroscopic and Optoelectronic Characterization of Gallium Selenide
Vibrational Spectroscopy Studies
Vibrational spectroscopy serves as a powerful non-destructive tool to probe the lattice dynamics and crystal structure of GaSe. Techniques such as Raman and infrared spectroscopy provide insights into the phonon modes, which are quantized modes of lattice vibration.
Raman spectroscopy is instrumental in identifying the characteristic vibrational modes of GaSe. Bulk GaSe, in its common ε-polytype, exhibits several Raman-active phonon modes. The most prominent peaks are typically observed at approximately 134 cm⁻¹, 212 cm⁻¹, and 308 cm⁻¹. researchgate.net These correspond to the A¹₁g, E¹₂g, and A²₁g modes, respectively. The A₁g modes are associated with out-of-plane atomic vibrations, while the E₂g mode corresponds to an in-plane vibration. researchgate.net
The Raman spectrum of GaSe is highly sensitive to the number of layers, a characteristic feature of van der Waals materials. researchgate.netcam.ac.uk As the thickness of the GaSe flake decreases from bulk down to a few layers, the frequencies of the Raman peaks exhibit noticeable shifts. Specifically, the two out-of-plane A₁g modes shift in opposite directions as the layer thickness increases. researchgate.net This layer-dependent evolution of the Raman spectrum provides a reliable method for determining the number of layers in exfoliated GaSe flakes. cam.ac.ukrsc.orgrsc.org Beyond a certain thickness, typically around five layers, the Raman spectra tend to resemble that of the bulk material. researchgate.net
Forbidden Raman modes, not typically active in the ε-phase, have been observed at the edges of GaSe flakes. aip.orgresearchgate.net These modes, appearing around 250 cm⁻¹, are often attributed to changes in crystal orientation or the presence of surface states. aip.orgsci-hub.se The intensity of these forbidden modes can be correlated with topographical features and local strain in the material. aip.orgresearchgate.net
| Phonon Mode | Approximate Frequency (cm⁻¹) | Vibrational Character |
|---|---|---|
| A¹₁g | 134 | Out-of-plane |
| E¹₂g | 212 | In-plane |
| A²₁g | 308 | Out-of-plane |
Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are IR-active. In GaSe, certain vibrational modes can be both Raman and IR active. researchgate.net IR spectroscopy is particularly useful for studying the interaction of light with phonons, leading to the formation of phonon-polaritons, which are hybrid quasi-particles of photons and optical phonons. polymtl.ca The transparency of GaSe in the infrared region of the electromagnetic spectrum makes it a suitable material for IR optical components such as lenses and windows. samaterials.com Fourier-transform infrared (FT-IR) spectroscopy has been employed to characterize the transparent window of GaSe, which extends from the visible to the far-infrared. researchgate.net
Excitonic and Photoluminescence Phenomena
The optical properties of GaSe in the vicinity of its band edge are dominated by excitonic effects. An exciton (B1674681) is a bound state of an electron and a hole, and its behavior provides deep insights into the electronic structure and recombination dynamics of the material.
Photoluminescence (PL) spectroscopy is a key technique for investigating the radiative recombination of excitons. The PL spectrum of GaSe is typically characterized by a strong emission peak near the band edge, which is attributed to the recombination of excitons. researchgate.net The position and intensity of this peak are highly dependent on temperature.
As the temperature increases, the PL peak of GaSe exhibits a prominent red-shift, moving to lower energies. mdpi.comacs.org This red-shift is a consequence of the temperature-induced band gap narrowing. acs.org The temperature dependence of the PL peak energy can often be described by empirical models like the Varshni equation. acs.org In some cases, for specific temperature ranges, a linear relationship can approximate this dependence. mdpi.com For instance, in unstrained GaSe nanosheets, a linear temperature coefficient of approximately -0.36 meV/K has been observed between 163 K and 283 K. mdpi.comsemanticscholar.org
The intensity of the PL emission generally decreases with increasing temperature. acs.org This quenching of luminescence is attributed to the thermal activation of non-radiative recombination pathways, which compete with the radiative decay of excitons. acs.org The interaction with phonons at higher temperatures increases the probability of non-radiative recombination. acs.org
At low temperatures, additional spectral features can emerge in the PL spectrum. These can be attributed to the recombination of bound excitons, where the exciton is localized at a defect or impurity. researchgate.netmdpi.com These bound exciton peaks are typically observed at energies lower than the free exciton emission and tend to disappear as the temperature increases. mdpi.com
| Temperature Range | Observed Phenomenon | Physical Origin |
|---|---|---|
| Increasing Temperature | Red-shift of PL peak | Band gap narrowing |
| Increasing Temperature | Decrease in PL intensity | Activation of non-radiative recombination channels |
| Low Temperatures | Emergence of new PL peaks | Bound exciton recombination |
The dynamics of excitons, from their formation to their eventual recombination, govern the optoelectronic response of GaSe. At low temperatures, excitons can exhibit a biexponential decay in their spin relaxation, with both a fast (sub-20 ps) and a slow (>500 ps) component. aip.org This behavior can be modeled by considering distinct spin-relaxation rates for "hot" (non-equilibrium) and "cold" (band-edge) excitons. aip.org
The recombination of excitons can occur through various channels, both radiative and non-radiative. The interplay between free excitons and bound excitons is crucial in determining the dominant recombination pathway, especially at low temperatures. researchgate.net In some instances, a significant energy difference between the exciton absorption peak and the PL emission peak is observed, which can be attributed to the difference between free and bound exciton states. researchgate.net
Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, provide real-time insights into the dynamics of charge carriers and excitons on femtosecond to picosecond timescales. These pump-probe experiments involve exciting the sample with an ultrashort laser pulse (the pump) and monitoring the subsequent changes in absorption or transmission with a delayed probe pulse. edinst.comavantes.com
In GaSe, femtosecond kinetic spectroscopy has been used to study the dynamics of induced absorption. belnauka.by These studies have identified several processes, including induced absorption by free charge carriers ("hot" and thermalized electrons), bleaching of the ground state, and absorption due to the population of near-edge trap or exciton states. belnauka.by
Two-dimensional electronic spectroscopy, a more advanced ultrafast technique, has been employed to disentangle the dynamics of excitons and free carriers in GaSe with high temporal and spectral resolution. aps.orgoptica.org These experiments have revealed an ultrafast bleaching at the exciton resonance with a relaxation time on the order of 112 fs at room temperature, which is attributed to the thermal dissociation of excitons. aps.org The population of near-edge states and the establishment of a dynamic equilibrium between bound and free electrons have been observed to occur within a timescale of up to 5 ps. belnauka.by
The application of ultrafast pump-probe spectroscopy has also been instrumental in understanding the excited state absorption and carrier dynamics in both pure and doped GaSe crystals. researchgate.net These studies provide critical information for the development of GaSe-based optoelectronic devices that operate at high speeds.
Ultrafast Spectroscopic Probes
Time-Resolved Carrier Dynamics Measurements
The behavior of photoexcited charge carriers (electrons and holes) in GaSe following excitation with ultrashort laser pulses reveals several fundamental processes occurring on femtosecond (fs) to picosecond (ps) timescales. When electrons are excited deep into the conduction band, they exist as "hot" free carriers. These carriers undergo thermalization, a process of cooling to the bottom of the conduction band, which occurs in the time range of up to 1 ps. belnauka.by
Following thermalization, a dynamic equilibrium is established between free electrons and those in bound, near-edge trap or exciton states. belnauka.by This equilibrium is typically reached within a 5 ps timeframe. belnauka.by The subsequent relaxation and recombination of these carriers occur over longer timescales. The study of these dynamics is crucial for applications in fast photodetectors and other optoelectronic devices where the speed of the material's response is critical. nih.gov The processes involved include carrier scattering, carrier cooling, and thermal dissipation, which can be influenced by factors such as the presence of a passivating shell (e.g., in core-shell nanowires). rsc.org
Pump-Probe Spectroscopy for Transient Phenomena
Pump-probe spectroscopy is a powerful technique used to investigate the ultrafast dynamics in materials like GaSe. msu.eduwikipedia.org In this method, a strong "pump" pulse excites the material, and a weaker, time-delayed "probe" pulse measures the change in its optical properties, such as absorption or reflectivity. universite-paris-saclay.fr
Studies on GaSe using femtosecond kinetic spectroscopy, a form of pump-probe measurement, have identified several transient phenomena. belnauka.by These induced changes include:
Induced Absorption: Observed due to free charge carriers, both "hot" and thermalized electrons. belnauka.by
Bleaching and Absorption: Resulting from the population of near-edge trap or exciton states. belnauka.by
Two-Quantum Transitions: Rapid changes in the absorption of the probe pulse occur when the pump and probe pulses overlap in time, attributed to two-quantum, two-frequency interband transitions. belnauka.by
The mechanism of excitation influences the observed dynamics. For instance, with lower-intensity, long-wavelength excitation (e.g., 790 nm), the resonant excitation of near-edge states occurs primarily through two-quantum transitions, followed by the formation of the dynamic equilibrium between bound and free electrons within approximately 5 ps. belnauka.by
Dielectric Function and Refractive Index Investigations
The dielectric function and refractive index are fundamental optical constants that describe how a material responds to an electromagnetic field. For an anisotropic material like GaSe, these properties are direction-dependent. aip.org
Spectroscopic Ellipsometry Characterization
Spectroscopic ellipsometry (SE) is a non-destructive optical technique that accurately determines the dielectric properties of materials by measuring the change in polarization of light upon reflection from a sample. mdpi.comhoriba.com It allows for the simultaneous determination of both the real (ε₁) and imaginary (ε₂) parts of the complex dielectric function without relying on Kramers–Kronig analysis. mdpi.comaip.org
SE studies on GaSe have been conducted over wide spectral energy ranges (e.g., 0.74 to 6.42 eV). mdpi.com These measurements reveal distinct structures in the dielectric function spectra corresponding to critical points (CPs) in the electronic band structure. aip.org For GaSe, CPs have been identified at energies such as ~3.6 eV and ~4.9 eV. aip.org
Due to its hexagonal layered structure, GaSe is an optically uniaxial crystal, and its dielectric properties are anisotropic. optica.org SE measurements have shown a clear difference in the dielectric function along the c-axis (perpendicular to the layers) and the a-axis (in the plane of the layers). A strong excitonic feature and the fundamental bandgap at approximately 2.1 eV are observed along the c-axis, while the bandgap is significantly higher, around 3.2 eV, along the a-axis. mdpi.com
Table 1: Critical Point Energies in Gallium Selenide (B1212193) at Room Temperature This table presents critical point energies identified through spectroscopic ellipsometry.
| Critical Point | Energy (eV) | Reference |
|---|---|---|
| E₁ | ~3.6 | aip.org |
| E₃ | ~4.9 | aip.org |
| Interband Transition | 3.23 | bsu.az |
Temperature Dependence of Optical Constants
The optical constants of GaSe, including the refractive index and band gap energy, exhibit a notable dependence on temperature. This is a critical consideration for devices operating under varying thermal conditions, as changes in the refractive index can affect optical performance. optica.org The change in refractive index with temperature is described by the thermo-optic coefficient (dn/dT). wikipedia.orgjhuapl.edu
Transmission and ellipsometry measurements have been performed on GaSe single crystals over a wide temperature range, from as low as 10 K up to 300 K. mdpi.comoptica.orgbsu.az As the temperature decreases, the absorption edge shifts to higher energies, corresponding to an increase in the band gap energy. The indirect band gap energy of GaSe was found to increase from 1.98 eV at 280 K to 2.10 eV at 10 K. bsu.az This shift is primarily due to the electron-phonon interaction. mdpi.com
Similarly, the refractive index changes with temperature. Measurements of the ordinary refractive index of GaSe show a decrease as the temperature is lowered from 300 K to 75 K across the 0.5–2.5 eV energy range. optica.org The thermal coefficient of the refractive index (dn/dT) can be deduced from these measurements and is a key parameter for designing thermally stable optical components. optica.org
Table 2: Temperature Dependence of Indirect Band Gap Energy in Gallium Selenide This table illustrates the change in the indirect band gap energy of GaSe as a function of temperature, based on transmission measurements.
| Temperature (K) | Indirect Band Gap Energy (eV) | Reference |
|---|---|---|
| 10 | 2.10 | bsu.az |
| 75 | - | optica.org |
| 150 | - | optica.org |
| 225 | - | optica.org |
| 280 | 1.98 | bsu.az |
Table 3: Refractive Index of Gallium Selenide at Various Temperatures This table shows the ordinary refractive index (nₒ) of GaSe at a specific photon energy as a function of temperature.
| Temperature (K) | Refractive Index (nₒ) at 1.0 eV (~1240 nm) | Reference |
|---|---|---|
| 75 | ~2.730 | optica.org |
| 150 | ~2.745 | optica.org |
| 225 | ~2.760 | optica.org |
Advanced Applications of Gallium Selenide in Research Prototypes
Nonlinear Optical Device Architectures and Mechanisms
Gallium selenide (B1212193) is a nonlinear optical single crystal that possesses a unique combination of a large nonlinear coefficient, a high damage threshold, and a wide transparency range from 0.62 to 20 µm. dientech.com These characteristics make it a highly suitable material for various nonlinear optical applications, especially for Second Harmonic Generation (SHG) in the mid-infrared (mid-IR) spectrum. dientech.com
Table 1: Key Nonlinear Optical Properties of Gallium Selenide (GaSe)
| Property | Value/Range | Source |
|---|---|---|
| **Nonlinear Coefficient (d₂₂) ** | 54 pm/V | dientech.comoptica.org |
| Transparency Range | 0.62 - 20 µm | dientech.com |
| Damage Threshold | 28 MW/cm² (@ 9.3 µm, 150 ns) | dientech.com |
| 30 MW/cm² (@ 1.064 µm, 10 ns) | dientech.com | |
| 0.5 MW/cm² (@ 10.6 µm, CW) | dientech.com | |
| Point Group | 6m2 | dientech.com |
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. GaSe is an exceptionally well-suited material for SHG, particularly in the mid-IR range. dientech.com
Research prototypes have successfully utilized GaSe for efficient SHG of CO₂ lasers, achieving conversion efficiencies of up to 9%. dientech.com It has also been effectively used for the SHG of pulsed carbon monoxide (CO), CO₂, and chemical deuterium fluoride (DF) lasers. dientech.com Furthermore, studies have investigated SHG in few-layer GaSe flakes, observing strong nonlinear responses that are dependent on the material's thickness. researchgate.netresearchgate.net This research into nano-scaled GaSe opens possibilities for the development of miniaturized nonlinear optical devices. nih.gov
Optical rectification is a second-order nonlinear optical process that leads to the generation of a quasi-DC polarization in a medium upon interaction with an intense optical field. This effect is the counterpart to the linear electro-optic effect. In the context of ultrashort laser pulses, which are composed of a wide spectrum of optical frequencies, optical rectification manifests as difference frequency generation between the various frequency components within the pulse's bandwidth. This process results in the emission of radiation in the terahertz (THz) frequency range.
The performance of GaSe as a medium for generating THz radiation via optical rectification is fundamentally linked to its high second-order nonlinear optical constant (d₂₂ = 54 pm/V). optica.org This strong nonlinearity allows for the efficient conversion of near-infrared pulsed laser energy into broadband THz pulses. The wide transparency range of GaSe, extending from the near-infrared to the THz domain, is crucial for ensuring that both the pump laser beam and the generated THz waves can propagate through the crystal with minimal absorption. dientech.comoptica.org
Efficient nonlinear frequency conversion requires the conservation of momentum among the interacting photons, a condition known as phase matching. covesion.com This means that the phase relationship between the fundamental and the generated waves must be maintained as they propagate through the crystal. covesion.comox.ac.uk If the waves are not phase-matched, the generated signal will oscillate in intensity, preventing efficient energy transfer. ox.ac.uk
GaSe possesses high birefringence, a property where the refractive index depends on the polarization and propagation direction of light. optica.org This allows for birefringent phase matching, where the crystal is oriented at a specific angle relative to the incident laser beam to match the refractive indices of the fundamental and generated frequencies. ox.ac.uk For THz wave generation via Difference Frequency Generation (DFG) in GaSe, a collinear phase-matching scheme is often employed. optica.org In this configuration, the pump and signal beams propagate coaxially within the crystal. optica.org The phase-matching angle, which is the angle of the incident light that satisfies the phase-matching condition, can be tuned. Research has shown that by mixing GaSe with Indium Selenide (InSe) to form InₓGa₁₋ₓSe, the phase-matching angle can be shifted to higher angles as the indium content increases. optica.org
Table 2: Phase-Matching Angles for THz Generation in InₓGa₁₋ₓSe Crystals
| Indium Content (x) | THz Frequency (THz) | Measured Phase-Matching Angle (°) | Source |
|---|---|---|---|
| 0.040 | 9.7 | 11.2 | optica.org |
| 0.048 | 10.1 | 11.6 | optica.org |
| 0.074 | 10.6 | 12.5 | optica.org |
Terahertz Radiation Generation and Detection Schemes
Gallium selenide is a prominent material for the generation and detection of terahertz (THz) radiation, which occupies the portion of the electromagnetic spectrum between microwaves and infrared light. dientech.com3photon.com Its favorable properties make it an ideal candidate for various THz generation schemes in research settings. optica.org
Difference Frequency Mixing (DFM), also known as Difference Frequency Generation (DFG), is a widely used and efficient method for producing tunable THz radiation. optica.orgmdpi.com This process involves mixing two laser beams of different frequencies (ω₁ and ω₂) in a nonlinear crystal like GaSe to generate a third beam at the difference frequency (ω₃ = ω₁ - ω₂), which falls within the THz range. optica.org DFM is advantageous due to its potential for room-temperature operation, compact setup, and wide tunability. optica.orgmdpi.com
GaSe is particularly well-suited for DFM-based THz generation due to its high second-order nonlinear coefficient, broad transparency range, and suitable birefringence for phase matching. optica.orgoptica.org Research prototypes have demonstrated widely tunable THz sources using GaSe. For instance, by mixing the signal and idler outputs of a dual-wavelength potassium titanyl phosphate (KTP) optical parametric oscillator (OPO) around 2 µm in an 8-mm-long GaSe crystal, a continuously tunable THz wave was generated, covering a frequency range from 0.41 THz to 3.71 THz. optica.org Other experiments using CO₂ lasers have also produced high-power, tunable THz radiation. mdpi.com
Table 3: Examples of THz Generation via DFM in GaSe
| Pump Source | Pump Wavelengths | THz Frequency Range | Max. Avg. Power / Efficiency | Source |
|---|---|---|---|---|
| Dual-wavelength KTP OPO | 2.088-2.133 µm / 2.171-2.122 µm | 0.41 - 3.71 THz | 1.2 µW @ 1.54 THz | optica.org |
| CO₂ Laser | ~10 µm | 0.11 - 4.15 THz | ~10 µW | mdpi.com |
Another sophisticated method for THz generation involves the excitation of phonon-polaritons. A phonon-polariton is a quasiparticle that results from the strong coupling of an electromagnetic wave (a photon) with a transverse optical (TO) phonon in a polar crystal. mdpi.com These mixed light-matter excitations are technologically important for applications such as tunable THz radiation sources. mdpi.com
In this scheme, an ultrashort laser pulse is used to impulsively excite coherent lattice vibrations in the GaSe crystal. researchgate.net Because GaSe is a polar material, these lattice vibrations (phonons) couple strongly to THz-frequency electromagnetic waves, creating propagating phonon-polaritons. This coherent oscillation of the crystal lattice then acts as a source, radiating electromagnetic waves in the THz frequency range. Recent research has demonstrated that by using a phase-matching configuration in a waveguide, the phonon-light coupling can be leveraged to achieve a giant second-order optical nonlinearity at THz frequencies, significantly enhancing the generation efficiency. nih.govresearchgate.net This method allows for the selective driving of phonon-polariton modes to high amplitudes, providing a direct pathway to efficient THz wave generation. researchgate.net
Van der Waals Heterostructure Integration
The integration of Gallium Selenide (GaSe) into van der Waals (vdW) heterostructures, which involves stacking different two-dimensional (2D) materials, has paved the way for creating novel hybrid systems with tailored optoelectronic properties. acs.org These heterostructures are held together by weak vdW forces, which allow for the combination of a wide range of materials with different characteristics, largely independent of lattice matching constraints that are a significant hurdle in traditional semiconductor heterostructures. osti.gov This approach not only preserves the intrinsic properties of the constituent layers but also gives rise to new functionalities stemming from interlayer interactions.
GaSe/Graphene Heterostructures for Electronic and Optoelectronic Studies
The combination of semiconducting GaSe with the high carrier mobility of semi-metallic graphene has been a focus of research for advanced electronic and optoelectronic devices. acs.orgaps.org Studies involving the direct growth of multilayered GaSe on graphene have demonstrated the formation of high-quality vdW heterointerfaces. acs.org
Electronic Properties and Charge Transfer: Upon formation of the GaSe/graphene heterostructure, the intrinsic electronic signature of graphene is largely preserved. However, a notable charge transfer occurs at the interface. The GaSe film influences the charge density of the graphene layer, leading to a shift in the Dirac point. For instance, a shift of approximately 80 meV towards lower binding energies indicates an electron transfer from graphene to GaSe. acs.orgnih.gov This charge transfer results in n-type doping of the GaSe layer, a contrast to its intrinsic p-type nature in bulk form. aps.org Angle-resolved photoemission spectroscopy (ARPES) has been instrumental in probing the electronic band structure of these heterostructures, revealing that the valence band maximum of few-layer GaSe is located at the Γ point. acs.orgnih.gov
The electronic band gap of GaSe in these heterostructures is highly dependent on the number of layers due to quantum confinement effects. Scanning tunneling spectroscopy has shown that the band gap decreases from approximately 3.50 ± 0.05 eV for a single tetralayer of GaSe to 2.30 ± 0.05 eV for a tri-tetralayer. aps.org
Optoelectronic Applications: GaSe/graphene heterostructures have been investigated for photodetection applications across a broad spectral range. nih.govaalto.fivtt.fi The use of graphene as transparent electrodes facilitates efficient photocurrent generation. nih.govaalto.fivtt.fiarxiv.org Devices based on graphene-gated GaSe/graphene heterojunctions have demonstrated photodetection from the visible to the near-infrared region (730–1550 nm). nih.govaalto.fivtt.fi The photoresponsivity of these devices can be tuned by a gate voltage, with values ranging from 0.05 to 10 mA/W in the near-infrared. nih.govaalto.fivtt.fi The built-in electric field at the p-n heterojunction, when GaSe is combined with an n-type semiconductor like Indium Selenide (InSe) and contacted with graphene electrodes, allows for effective separation of photo-induced electron-hole pairs, leading to fast response times on the order of microseconds. arxiv.org
| Property | Value | Source |
| Dirac Point Shift in Graphene | ~80 meV | acs.orgnih.gov |
| Schottky Barrier Height | ~1.2 eV | acs.orgnih.gov |
| Hole Effective Mass (along ΓM) | ~ -1.1 m*/m₀ | acs.orgnih.gov |
| Band Gap (1-tetralayer GaSe) | 3.50 ± 0.05 eV | aps.org |
| Band Gap (3-tetralayer GaSe) | 2.30 ± 0.05 eV | aps.org |
| Photoresponsivity (NIR) | 0.05 - 10 mA/W | nih.govaalto.fivtt.fi |
Heterostructures with Transition Metal Dichalcogenides (TMDCs)
Transition metal dichalcogenides (TMDCs) are a class of 2D semiconductors with the formula MX₂, where M is a transition metal (e.g., Mo, W) and X is a chalcogen (e.g., S, Se). wikipedia.org Their integration with GaSe in vdW heterostructures offers opportunities to create novel electronic and optoelectronic devices with tailored band alignments. aip.orgaps.org
First-principles calculations have been used to investigate the electronic properties of heterojunctions such as GaSe/Molybdenum Disulfide (MoS₂) and Gallium Sulfide (GaS)/Molybdenum Diselenide (MoSe₂). aip.org These studies show that the GaSe/MoS₂ heterojunction forms a type-II staggered gap band alignment with an indirect band gap of 1.91 eV. aip.org This type-II alignment, where the conduction band minimum and valence band maximum are located in different layers, is beneficial for separating photogenerated electron-hole pairs, making these heterostructures promising for photovoltaic and photodetector applications. aip.orgaps.org The interaction between the layers in these TMDC-based heterostructures is a weak vdW force, as evidenced by the interlayer distance and binding energy. aip.org
The properties of TMDC heterostructures can be tuned by various means, including strain engineering and the choice of constituent materials, which can alter the band gap and alignment. aps.orgacs.org For example, applying tensile strain can, in some cases, induce a transition to a direct band gap. aps.org
| Heterostructure | Band Gap (eV) | Band Alignment | Interlayer Distance (Å) |
| GaSe/MoS₂ | 1.91 (Indirect) | Type-II | 3.45 |
| GaS/MoSe₂ | 1.23 (Indirect) | Type-II | 3.54 |
Interfacial Engineering for Enhanced Device Performance
Interfacial engineering in vdW heterostructures is crucial for optimizing device performance by controlling the electronic and optical properties at the interface. nih.govarxiv.orgresearching.cn This can involve modulating charge transfer, tuning band alignment, and reducing interfacial defects. researchgate.netnih.gov
In GaSe-based heterostructures, such as those with InSe, charge transfer at the vdW interface is a key phenomenon. researchgate.net A gate voltage can be used to dynamically control this charge transfer, leading to effects like strong hysteresis in electron transport, which could be harnessed for non-volatile memory applications. researchgate.net The application of a gate voltage can induce significant band tilting in the GaSe layer, promoting electron transfer from the adjacent layer. researchgate.net
Strain engineering is another powerful tool for tuning the properties of vdW heterostructures. nih.gov Due to the mechanical flexibility of 2D materials, applying strain can modify the band structure and, consequently, the interfacial charge transport. nih.gov In GaSe/Silicane vdW heterostructures, for example, applying strain can induce a transition from an indirect to a direct band gap semiconductor. semanticscholar.org Similarly, an external electric field can be used to tune the band alignment, potentially switching a heterostructure from a type-II to a type-I alignment. semanticscholar.org These modifications allow for the fine-tuning of the electronic and optoelectronic response of the device.
Potential for Photocatalysis Applications
Recent studies have highlighted the potential of Gallium Selenide as a photocatalyst. chalcogen.ro Layered GaSe flakes, produced through methods like liquid-phase exfoliation of bulk crystals, have demonstrated good photocatalytic activity. chalcogen.ro The large specific surface area of these 2D nanomaterials is advantageous for applications in photoelectrochemistry. chalcogen.ro
In one study, GaSe flakes were used as a catalyst for the photodegradation of Methylene blue, an organic dye, under UV irradiation. The results showed a significant increase in the degradation rate of the dye in the presence of GaSe flakes. chalcogen.ro Specifically, the photodegradation rate was increased by a factor of five with a catalyst loading of 0.1 mg/ml. chalcogen.ro The efficiency of the dye photodegradation reached 86% within three hours under UV light. chalcogen.ro These findings indicate that GaSe is a promising material for photocatalytic applications, particularly for the degradation of organic pollutants in water. chalcogen.ro
| Parameter | Value | Conditions |
| Dye Degradation Efficiency | 86% | 3 hours, UV irradiation |
| Increase in Degradation Rate | 5 times | 0.1 mg/ml GaSe loading |
Doping and Alloying Strategies for Modulating Gallium Selenide Properties
Intentional Impurity Incorporation Studies
The layered crystal structure of GaSe allows for the incorporation of various elements through methods such as direct addition to the melt during crystal growth. These studies aim to enhance the material's properties for applications in nonlinear optics, optoelectronics, and sensing.
Indium, a Group III element like gallium, is a common isovalent dopant for GaSe. Its incorporation has been shown to improve the structural and optical quality of GaSe crystals. Research indicates that indium doping can strengthen the structural integrity of GaSe, which is naturally soft and prone to cleavage. researchgate.net This improvement in mechanical properties facilitates the cutting and polishing of the crystals for optical applications. researchgate.net
The doping of GaSe with other elements, such as the rare-earth element europium and the transition metal silver, has been explored to introduce new functionalities.
Europium (Eu): Europium is a well-known optical activator, and its incorporation into semiconductor materials can introduce distinct optical properties. mdpi.com In various host materials, europium doping is known to result in characteristic luminescence. aps.orgbeilstein-journals.orgaip.orgaip.org While specific studies on europium-doped GaSe are limited, research on other semiconductors like gallium nitride (GaN) shows that Eu-doping can lead to strong red light emission. researchgate.netwikipedia.org The luminescence properties are highly dependent on the europium concentration, with an optimal concentration often required to achieve the most intense emission. aip.org
Silver (Ag): Silver has been investigated as a dopant in various selenide (B1212193) compounds. In lead selenide (PbSe) nanocrystals, silver acts as a p-type dopant (acceptor). researchgate.net In the context of GaSe, doping with a small amount of silver has been shown to improve the material's microhardness and its threshold for surface damage, although it may slightly decrease the material's nonlinearity. rsc.org
Effects of Doping on Electronic and Optical Behavior
The introduction of dopants into the GaSe lattice directly influences its electronic and optical properties by altering the carrier concentration, modifying energy levels within the band structure, and affecting the material's interaction with light.
Undoped GaSe is typically a p-type semiconductor, with hole concentrations in the range of 10¹⁴ to 10¹⁵ cm⁻³. semanticscholar.org This p-type conductivity is often attributed to native defects such as gallium vacancies or gallium atoms on selenium sites. semanticscholar.org Doping with elements like silver can further influence the carrier type and concentration. In other selenide compounds, silver has been shown to act as a p-type dopant. researchgate.net
Table 1: Effect of Doping on Carrier Concentration in Gallium Selenide
| Dopant | Dopant Concentration | Resulting Carrier Type | Carrier Concentration (cm⁻³) |
| Indium | - | p-type | ~10¹⁵ |
| Europium | Data not available | Data not available | Data not available |
| Silver | Data not available | p-type (expected) | Data not available |
The incorporation of dopants can create new energy levels within the bandgap of GaSe, leading to changes in its photoluminescence (PL) and absorption spectra. nih.govdtic.mil These changes can manifest as shifts in the emission wavelength, the appearance of new emission peaks, and alterations in the absorption edge.
Doping with indium has been shown to enhance the photoluminescence intensity in other semiconductor systems. acs.orgrsc.org In the case of europium, its incorporation is expected to introduce characteristic sharp emission lines in the visible spectrum, particularly in the red region, corresponding to the intra-4f shell transitions of Eu³⁺ ions. beilstein-journals.orgresearchgate.nettsijournals.com The intensity of this luminescence is often dependent on the dopant concentration. aip.org Silver doping in other semiconductors has been shown to affect the optical band gap. acs.orgacs.org
Table 2: Influence of Doping on the Luminescence Properties of Gallium Selenide
| Dopant | Dopant Concentration | Key Luminescence Features |
| Indium | - | Enhanced photoluminescence intensity (in other materials) |
| Europium | - | Expected sharp red emission lines |
| Silver | - | Potential to modify the optical band gap |
Gallium selenide is a highly efficient nonlinear optical material, and doping can be used to further enhance its performance for applications such as second-harmonic generation (SHG). researchgate.netaps.orgaps.orgwikipedia.org The nonlinear optical response of a material is described by its nonlinear optical coefficients. spiedigitallibrary.orgspiedigitallibrary.org
As mentioned earlier, indium doping improves the crystal quality of GaSe, which leads to a significant increase in SHG efficiency. researchgate.net While the intrinsic second-order nonlinear susceptibility (d₂₂) of GaSe is around 54-86 pm/V, the improved crystal quality from indium doping allows for more efficient conversion of light to higher frequencies. researchgate.net Doping GaSe with a small amount of silver has been observed to slightly decrease the nonlinearity. rsc.org The impact of europium on the nonlinear optical response of GaSe has not been extensively reported, but studies on other materials suggest that rare-earth doping can lead to significant nonlinear optical effects. mdpi.comnih.gov
Table 3: Effect of Doping on the Second-Order Nonlinear Optical Properties of Gallium Selenide
| Dopant | Dopant Concentration | Effect on SHG Efficiency | Change in Nonlinear Coefficient (d₂₂) |
| Indium | Low levels | Increased | No significant change to the intrinsic value |
| Europium | Data not available | Data not available | Data not available |
| Silver | 0.04 mass% | - | 6% decrease |
Alloy System Investigations
GaSₓSe₁₋ₓ Alloy Crystal Growth and Characterization
The synthesis of gallium sulfur selenide (GaSₓSe₁₋ₓ) alloy crystals has been successfully achieved, primarily through the Bridgman-Stockbarger method. wikipedia.orgscribd.comcarbolite.com This technique is a popular choice for producing semiconductor crystals like gallium arsenide and can reliably yield single-crystal ingots. wikipedia.orgscribd.comstxavierstn.edu.in The process involves heating the polycrystalline source material above its melting point and then gradually cooling it from one end of its container, where a seed crystal is situated. wikipedia.orgscribd.com This directional solidification encourages the growth of a single crystal with the same crystallographic orientation as the seed. wikipedia.orgscribd.com
In a specific application of this method for GaSₓSe₁₋ₓ, the constituent elements—gallium, sulfur, and selenium—are weighed according to the desired stoichiometric ratios and placed in a quartz ampoule. The ampoule is then evacuated and sealed. The crystal growth is carried out in a vertical Bridgman-Stockbarger furnace. For instance, single crystals of GaSₓSe₁₋ₓ with x values of 0, 0.25, 0.50, 0.75, and 1 have been grown by cooling the melt from 1000 °C to 650 °C at a rate of 0.5 mm/h, with a temperature gradient of 30 °C/cm. bsu.az The resulting ingots, which vary in color from red to yellow-green depending on the composition, have been found to be free of cracks and voids on their surfaces. bsu.az
Characterization of the grown GaSₓSe₁₋ₓ crystals is crucial to confirm their composition and crystalline quality. Energy Dispersive Spectroscopy (EDS) is a key technique used to determine the atomic composition of the mixed crystals. bsu.az Studies have shown that the atomic compositions of the grown crystals are in good agreement with the intended stoichiometric ratios, with the composition 'x' increasing in intervals of approximately 0.25. bsu.azmetu.edu.tr
Compositional Effects on Electronic and Optical Properties
The ability to tune the electronic and optical properties of GaSₓSe₁₋ₓ by varying its composition is a significant aspect of research into this alloy system. The band gap energy, a fundamental electronic property, exhibits a clear and systematic dependence on the sulfur-to-selenium ratio.
Transmission and reflection measurements performed on GaSₓSe₁₋ₓ mixed crystals across the spectral range of 400-1000 nm have been used to determine their band gap energies. bsu.azmetu.edu.tr By analyzing the derivative spectra of transmittance and reflectance, researchers have found that the band gap energy increases as the sulfur composition ('x') increases (and consequently, selenium composition decreases). bsu.azmetu.edu.tr Specifically, the band gap energy has been observed to increase quadratically from approximately 1.99 eV for pure GaSe (x=0) to 2.55 eV for pure GaS (x=1). bsu.azmetu.edu.tr This trend is consistent with the general observation in semiconductor alloys that the band gap energy increases with the concentration of the smaller anion, in this case, sulfur. bsu.az
The compositional dependence of the band gap energy in GaSₓSe₁₋ₓ can be described by the following quadratic equation, which is typical for semiconductor alloys:
E(x) = E(0) + bx + cx²
Where E(x) is the band gap energy for a given composition x, E(0) is the band gap energy of GaSe, and 'b' and 'c' are bowing parameters. bsu.az
The following interactive data table presents the experimentally determined band gap energies for various compositions of GaSₓSe₁₋ₓ.
| Composition (x) | GaSe (x=0) | GaS₀.₂₅Se₀.₇₅ | GaS₀.₅₀Se₀.₅₀ | GaS₀.₇₅Se₀.₂₅ | GaS (x=1) |
| Band Gap Energy (eV) | 1.99 | 2.15 | 2.29 | 2.43 | 2.55 |
Data sourced from derivative spectra of transmittance and reflectance measurements. bsu.az
In addition to the band gap, the refractive index of GaSₓSe₁₋ₓ alloys also shows a dependence on composition. The refractive index has been observed to decrease in an almost linear fashion with an increase in the band gap energy. bsu.azmetu.edu.tr As the composition 'x' decreases from 1 to 0, the refractive index in the region below the band gap energy increases nearly linearly from approximately 2.57 to 2.86. bsu.az
The ability to tune the band gap of GaSₓSe₁₋ₓ over a range from the red to the green part of the visible spectrum (2.0–2.5 eV) in multilayer nanosheets highlights its potential for optoelectronic applications. acs.org Furthermore, first-principles calculations have predicted that the band gap of GaS and GaSe monolayers can be significantly larger, at 3.325 eV and 3.001 eV, respectively, potentially shifting emission into the ultraviolet region. acs.org
Future Research Directions and Emerging Opportunities in Gallium Selenide Science
Exploration of Quantum Phenomena in Low-Dimensional GaSe
The quantum confinement effects in low-dimensional GaSe give rise to fascinating physical phenomena that are not observable in its bulk counterpart. researchgate.net Future research in this area is poised to unlock novel functionalities and a deeper understanding of quantum mechanics in 2D materials.
One of the key areas of investigation is the behavior of excitons—bound states of an electron and an electron hole—which dominate the optical properties of monolayer and few-layer GaSe. The unique band structure of GaSe, which undergoes a transition from an indirect bandgap in bulk to a direct or quasi-direct bandgap in few-layer form, significantly influences these excitonic effects. refractiveindex.info The valence band of single-layer GaSe possesses a distinctive "Mexican-hat" shape, which could lead to a Lifshitz transition as hole-doping is increased. wikipedia.org Further exploration of these excitonic properties, including their manipulation through strain, electric fields, and dielectric environment, could pave the way for novel optoelectronic devices such as excitonic transistors and light-emitting diodes.
Furthermore, the non-centrosymmetric crystal structure of certain GaSe polytypes leads to strong nonlinear optical effects, such as second-harmonic generation (SHG). hep.com.cn In few-layer GaSe, both second- and third-harmonic generation have been observed, and these properties are dependent on the number of layers. researchgate.net This opens up possibilities for developing ultrathin nonlinear optical devices for applications in frequency conversion and optical modulation. wikipedia.org The potential for terahertz (THz) wave generation and detection using GaSe is another exciting frontier, driven by its favorable properties in this frequency range. researchgate.net
Design and Engineering of Novel GaSe-Based Heterostructures
The ability to create van der Waals heterostructures by stacking different 2D materials has opened up unprecedented opportunities for designing materials with tailored properties. wpmucdn.com GaSe is an excellent building block for such heterostructures due to its unique electronic and optical characteristics.
Future research will focus on the rational design and fabrication of GaSe-based heterostructures to achieve novel functionalities. By combining GaSe with other 2D materials like graphene, transition metal dichalcogenides (TMDs), or hexagonal boron nitride (hBN), it is possible to engineer the band alignment and create devices with enhanced performance. For instance, encapsulating air-sensitive GaSe layers with more stable materials like hBN has been shown to improve its chemical stability and electronic mobility. wikipedia.org
The exploration of vertical 2D/3D heterostructures, such as growing 2D GaSe on 3D GaN substrates, presents another promising direction. wpmucdn.com Despite a significant lattice mismatch, such combinations could lead to novel device architectures with unique charge transport and optical properties. The ability to control the growth mode of GaSe on these 3D platforms, for instance, switching between screw dislocation-driven and layer-by-layer growth, can allow for the engineering of the material's band structure. acs.org These engineered heterostructures are expected to find applications in a wide range of devices, including photodetectors, solar cells, and field-effect transistors. researchgate.net
Development of Scalable and Cost-Effective Synthesis Methods
While mechanical exfoliation has been instrumental in fundamental studies of GaSe, its lack of scalability hinders the widespread technological adoption of this material. researchgate.net Therefore, a significant research effort is directed towards developing scalable and cost-effective synthesis methods for high-quality, large-area GaSe films.
Currently, various synthesis techniques are being explored, each with its own set of advantages and challenges. These methods include:
Chemical Vapor Deposition (CVD): This is one of the most promising methods for growing large-area, high-quality 2D GaSe nanoflakes. hep.com.cn
Molecular Beam Epitaxy (MBE): MBE allows for precise control over the growth of atomic layers, enabling the fabrication of high-quality epitaxial GaSe films. wpmucdn.comacs.org
Pulsed Laser Deposition (PLD): PLD is another technique capable of producing 2D GaSe sheets. researchgate.net
| Synthesis Method | Key Advantages | Key Challenges |
| Chemical Vapor Deposition (CVD) | Scalability to large areas, good quality flakes. hep.com.cn | Precise control of thickness and uniformity. |
| Molecular Beam Epitaxy (MBE) | High purity and precise thickness control. wpmucdn.com | High vacuum requirements, slower growth rate. |
| Pulsed Laser Deposition (PLD) | Versatility in target materials. researchgate.net | Potential for particulate contamination. |
Advanced Integration of GaSe into Multifunctional Devices
The unique properties of GaSe make it a versatile material for a wide array of electronic and optoelectronic applications. researchgate.net Future research will focus on the advanced integration of GaSe and its heterostructures into multifunctional devices that can perform several tasks simultaneously.
One of the most promising applications of GaSe is in photodetection. hep.com.cn GaSe-based photodetectors have demonstrated high photoresponsivity and fast response times. hep.com.cn Future work will aim to enhance their performance by creating heterostructures that optimize light absorption and charge separation. The development of self-powered photodetectors based on GaSe is also an attractive prospect. acs.org
In addition to photodetectors, GaSe is being explored for its potential in other electronic devices. Field-effect transistors (FETs) based on 2D GaSe have been fabricated, and ongoing research is focused on improving their mobility and on/off ratios. researchgate.net The nonlinear optical properties of GaSe also make it a strong candidate for integration into photonic circuits for applications in optical communications and computing. researchgate.net The air sensitivity of GaSe remains a challenge for device integration, and further research into effective encapsulation techniques is crucial for realizing stable and reliable GaSe-based devices. wikipedia.org
Q & A
Q. What safety protocols are critical when handling GaSe in laboratory experiments?
GaSe requires strict safety measures due to its reactivity and potential environmental hazards. Researchers must wear protective gear (gloves, masks, goggles) to avoid skin/eye contact and inhalation . Post-experiment waste must be segregated and processed by certified waste management services to prevent environmental contamination .
Q. How is GaSe synthesized, and what factors influence its crystalline quality?
GaSe is synthesized via direct reaction of gallium and selenium metals at controlled temperatures. Stoichiometric ratios, heating rates, and cooling protocols are critical to avoid defects. Evidence from X-ray fluorescence and Hall effect measurements confirms that high-purity (≥99.99%) precursors yield optimal crystallinity . Post-synthesis annealing in inert atmospheres further enhances layer uniformity .
Q. What structural characteristics make GaSe suitable for optoelectronic applications?
GaSe adopts a hexagonal layered structure (space group P63/mmc) with interlayer van der Waals gaps, enabling exfoliation into monolayers. Its direct bandgap (~2.0 eV) and strong photoelectric response (peak shifting to shorter wavelengths at lower temperatures) make it ideal for photodetectors and nonlinear optics .
Advanced Research Questions
Q. How can contradictions in temperature-dependent photoelectric data for GaSe be resolved?
Discrepancies arise from variations in defect density and measurement techniques. To address this, use temperature-controlled photoluminescence (PL) spectroscopy with monochromatic excitation. Calibrate instruments using GaSe reference samples with known defect profiles. Cross-validate with Hall effect measurements to correlate carrier mobility with temperature .
Q. What methodologies determine polymorphic stability in GaSe monolayers?
Density functional theory (DFT) simulations combined with in situ Raman spectroscopy can identify stable polymorphs (e.g., β-GaSe vs. ε-GaSe). Experimentally, phase transitions are monitored using temperature-dependent X-ray diffraction (XRD), while electronic band structures are mapped via angle-resolved photoemission spectroscopy (ARPES) .
Q. How does laser desorption ionization (LDI) generate GaSe clusters, and what insights does this provide?
LDI-TOF-MS (time-of-flight mass spectrometry) at 337 nm generates charged GaₘSeₙ clusters. Laser energy critically affects stoichiometry: higher energies favor Se-rich clusters (e.g., GaSe₃), while lower energies yield Ga-rich species (e.g., Ga₂Se). Over 100 clusters (e.g., Ga₃Se₄⁺ at m/z 420) have been identified, revealing pathways for novel material synthesis .
Q. Why is GaSe air-sensitive, and how can this be mitigated in nanoelectronics applications?
GaSe monolayers oxidize rapidly in air, altering electronic properties. Encapsulation with hexagonal boron nitride (h-BN) or polymer matrices (e.g., PMMA) preserves integrity. In situ electrical characterization in gloveboxes (O₂ < 0.1 ppm) confirms retained superconductivity and photoresponse .
Q. What advanced techniques characterize charge carrier dynamics in GaSe?
Hall effect measurements determine carrier concentration (10¹⁶–10¹⁷ cm⁻³) and mobility (200–500 cm²/V·s). Terahertz time-domain spectroscopy (THz-TDS) probes ultrafast carrier relaxation (<1 ps), while magnetotransport studies under high magnetic fields (>10 T) reveal quantum oscillations in layered GaSe .
Q. How does sulfur doping enhance GaSe's mechanical stability for high-frequency devices?
Sulfur substitution (GaSe₁₋ₓSₓ) increases hardness by disrupting the van der Waals gaps. Nanoindentation tests show a 30% increase in Young’s modulus at x = 0.2. Terahertz transmission experiments (0.1–10 THz) confirm retained high carrier mobility (~450 cm²/V·s), critical for 6G applications .
Q. What analytical techniques resolve the E-k dispersion relation in GaSe tunneling studies?
Metal-GaSe-metal tunneling junctions provide current-voltage (I-V) curves under ultrahigh vacuum. Fowler-Nordheim analysis and k·p perturbation modeling extract the E-k relation, revealing indirect transitions at Γ-M symmetry points. This method is validated against ARPES data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
